Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or amines.
Scientific Research Applications
Chemistry: Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes and enzyme activities .
Medicine: It is used in the development of new drugs, particularly those targeting the central nervous system, due to its piperidine backbone .
Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects . The methoxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is unique due to its methoxymethyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for selective modifications and interactions with biological targets, making it a valuable compound in drug development and chemical synthesis .
Properties
IUPAC Name |
tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-7-5-10(6-8-13)9-15-4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOINXYPVJQGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621267 | |
Record name | tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509147-78-8 | |
Record name | tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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